molecular formula C21H23N3O3 B2397942 N-benzyl-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892262-86-1

N-benzyl-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2397942
CAS No.: 892262-86-1
M. Wt: 365.433
InChI Key: GIOMAMXPNMBTJL-UHFFFAOYSA-N
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Description

N-benzyl-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide: is a complex organic compound with a diverse range of potential applications in various fields such as medicine, chemistry, and industry. This compound is characterized by its unique molecular structure, which includes multiple aromatic rings, amide groups, and a urea derivative. The presence of these functional groups contributes to its reactivity and potential biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the benzyl and pentyl groups. Common reagents used in these reactions include benzyl chloride, pentylamine, and various catalysts to facilitate the formation of the desired bonds. The reaction conditions often require controlled temperatures and pH levels to ensure the correct formation of the compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for yield and purity, with stringent quality control measures in place. Industrial methods may also incorporate advanced techniques such as continuous flow synthesis to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated analogs .

Scientific Research Applications

Chemistry: In chemistry, N-benzyl-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound has shown potential as a bioactive molecule with applications in drug discovery. It has been studied for its interactions with various biological targets, including enzymes and receptors.

Medicine: In the medical field, this compound has been investigated for its therapeutic potential. Preclinical studies have indicated its efficacy in treating certain diseases, making it a promising candidate for drug development.

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of N-benzyl-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways .

Comparison with Similar Compounds

  • N-benzyl-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroisoquinoline-7-carboxamide
  • N-benzyl-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinoline-7-carboxamide
  • N-benzyl-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-6-carboxamide

Comparison: Compared to these similar compounds, N-benzyl-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide stands out due to its unique combination of functional groups and molecular structure. This uniqueness contributes to its distinct reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-benzyl-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-2-3-7-12-24-20(26)17-11-10-16(13-18(17)23-21(24)27)19(25)22-14-15-8-5-4-6-9-15/h4-6,8-11,13H,2-3,7,12,14H2,1H3,(H,22,25)(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIOMAMXPNMBTJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CC=C3)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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